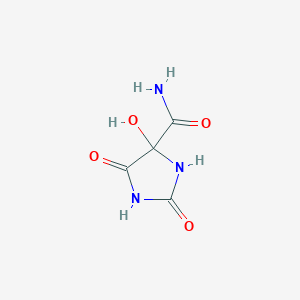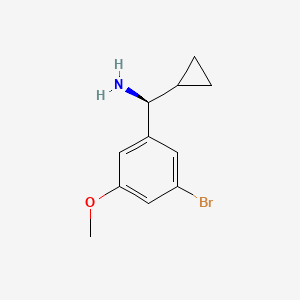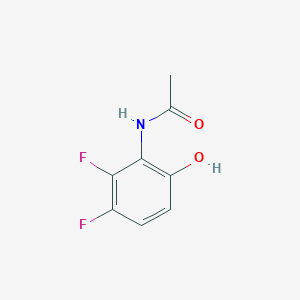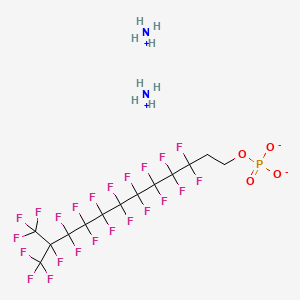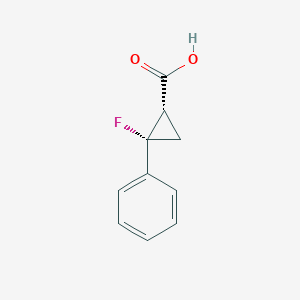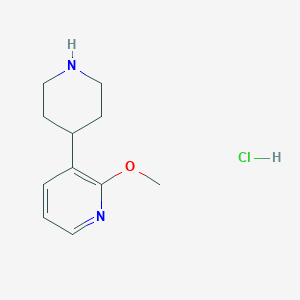
2-Methoxy-3-(piperidin-4-yl)pyridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-3-(piperidin-4-yl)pyridine hydrochloride is a chemical compound with the molecular formula C11H17ClN2O It is a derivative of pyridine, featuring a methoxy group at the second position and a piperidinyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(piperidin-4-yl)pyridine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxypyridine and 4-piperidone.
Formation of Intermediate: The 4-piperidone is reacted with a suitable reducing agent, such as sodium borohydride, to form 4-piperidinol.
Coupling Reaction: The 4-piperidinol is then coupled with 2-methoxypyridine using a coupling agent like phosphorus oxychloride (POCl3) under reflux conditions.
Hydrochloride Formation: The final product is obtained by treating the coupled product with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (RSH)
Major Products Formed
Oxidation: N-oxides of 2-Methoxy-3-(piperidin-4-yl)pyridine
Reduction: Reduced forms of the compound, such as 2-methoxy-3-(piperidin-4-yl)pyridine
Substitution: Derivatives with substituted groups replacing the methoxy group
科学研究应用
2-Methoxy-3-(piperidin-4-yl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
作用机制
The mechanism of action of 2-Methoxy-3-(piperidin-4-yl)pyridine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidinyl group can enhance binding affinity to certain biological targets, while the methoxy group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Methoxy-3-(piperidin-4-yl)pyridine
- 3-(Piperidin-4-yl)pyridine
- 2-Methoxy-3-(piperidin-4-yl)quinoline
Uniqueness
2-Methoxy-3-(piperidin-4-yl)pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and piperidinyl groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
属性
分子式 |
C11H17ClN2O |
|---|---|
分子量 |
228.72 g/mol |
IUPAC 名称 |
2-methoxy-3-piperidin-4-ylpyridine;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-14-11-10(3-2-6-13-11)9-4-7-12-8-5-9;/h2-3,6,9,12H,4-5,7-8H2,1H3;1H |
InChI 键 |
WAHXPJJSGXWDMY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC=N1)C2CCNCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


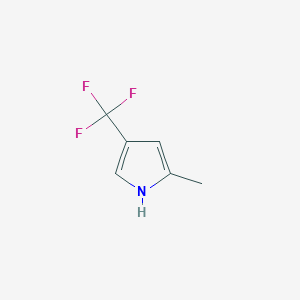
![4-(((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B12834401.png)

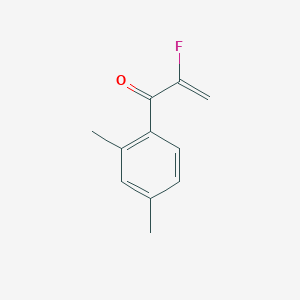
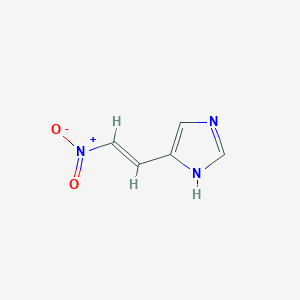
![1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12834424.png)
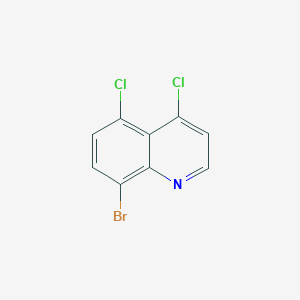
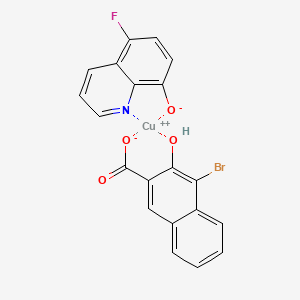
![3-Bromo-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12834440.png)
